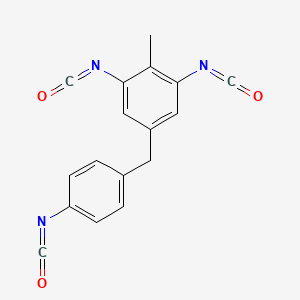

5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate

Description

5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate (CAS: 94166-84-4, as per and ) is an aromatic diisocyanate characterized by a methyl group at the 2-position and a p-isocyanatobenzyl substituent on the m-phenylene ring. This structural configuration confers unique reactivity and polymer-forming capabilities. The compound is primarily used in specialized polyurethane and polyimide synthesis, where its bifunctional isocyanate groups enable crosslinking for high-performance coatings and thermosetting resins .

Properties

CAS No. |

82137-75-5 |

|---|---|

Molecular Formula |

C17H11N3O3 |

Molecular Weight |

305.29 g/mol |

IUPAC Name |

1,3-diisocyanato-5-[(4-isocyanatophenyl)methyl]-2-methylbenzene |

InChI |

InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-14(8-17(12)20-11-23)6-13-2-4-15(5-3-13)18-9-21/h2-5,7-8H,6H2,1H3 |

InChI Key |

PBJBHJNMKUPYFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N=C=O)CC2=CC=C(C=C2)N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Aromatic Amines and Benzyl Functionalization

The initial step in preparing 5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate involves the synthesis of the appropriate aromatic amine precursors. This typically includes:

- Synthesis of 2-methyl-m-phenylene diamine derivatives , which serve as the core aromatic scaffold. This compound is known as 2-methyl-m-phenylene diamine or related methylenedianiline (MDA) structures.

- Introduction of the p-benzyl substituent bearing an amino group at the para position relative to the benzyl linkage. This can be achieved by condensation reactions involving aniline derivatives and formaldehyde, forming benzylamine intermediates.

These aromatic amine intermediates are often prepared via condensation of aniline with formaldehyde under acidic conditions, generating methylenebis(arylamine) structures and higher oligomers. The reaction proceeds through intermediates such as N-hydroxymethyl aniline and N-methylidene anilinium salts, which subsequently react with aniline to form N-(p-aminobenzyl)aniline species. This step is critical for introducing the benzyl amine functionality required for subsequent isocyanate formation.

Phosgenation: Conversion of Amines to Isocyanates

The key step in the preparation of this compound is the phosgenation of the aromatic amine precursors to convert amino groups (-NH2) into isocyanate groups (-NCO). This is performed by reacting the amines with phosgene (COCl2) under controlled conditions:

- Solvent : The reaction is typically carried out in inert aromatic solvents such as toluene, xylene, or chlorinated aromatic hydrocarbons (e.g., monochlorobenzene or ortho-dichlorobenzene) to dissolve the amines and facilitate phosgene reaction.

- Temperature and Pressure : The phosgenation reaction is conducted at temperatures ranging from 50°C to 250°C, often under pressures from ambient to 50 bar. Mild conditions (90-150°C and 6-11 bar) are used when solvents with higher boiling points like ortho-dichlorobenzene are employed.

The general phosgenation reaction is:

$$

\text{Ar-NH}2 + \text{COCl}2 \rightarrow \text{Ar-NCO} + 2 \text{HCl}

$$

where Ar represents the aromatic ring system.

Reaction intermediates : The phosgenation proceeds via carbamoyl chloride intermediates, which then eliminate hydrogen chloride to form the isocyanate groups. Side reactions can include formation of amine hydrochlorides and ureas, which are minimized by using excess phosgene and appropriate solvents.

By-products : Hydrogen chloride (HCl) is generated and removed by distillation or stripping with inert gas. The solvent and unreacted phosgene are also recovered and recycled.

Purification and Isolation

After phosgenation, the reaction mixture contains the desired diisocyanate along with polymeric MDI species and minor impurities. Purification involves:

- Distillation under reduced pressure to separate monomeric diisocyanates from oligomeric/polymeric species.

- Removal of residual solvents and phosgene by distillation and gas stripping.

- Control of dimerization and side reactions : Isocyanates tend to dimerize to form uretidiones and other oligomers, especially at ambient temperatures. Temperature control during purification minimizes these side reactions.

Summary Table of Preparation Conditions

| Step | Reaction Type | Conditions | Solvent(s) | Notes |

|---|---|---|---|---|

| Aromatic amine synthesis | Condensation of aniline and formaldehyde | Acidic aqueous medium, mild heating | Water | Formation of N-(p-aminobenzyl)aniline intermediates |

| Phosgenation | Amines to isocyanates | 50–250°C, 1–50 bar | Toluene, xylene, chlorinated aromatics | Excess phosgene used; HCl by-product removed by distillation or inert gas stripping |

| Purification | Distillation | Reduced pressure, controlled temperature | — | Removal of solvents, unreacted phosgene, and separation of monomeric diisocyanate |

| Storage/Handling | Stability control | Ambient to low temperature | — | Avoid dimerization and polymerization of isocyanate groups |

Research Data and Analysis

Reaction Mechanism Insights : The condensation of aniline and formaldehyde proceeds via N-hydroxymethyl aniline and N-methylidene anilinium intermediates, with subsequent formation of benzylamine derivatives critical for the target compound.

Phosgenation Kinetics : Phosgenation is highly sensitive to temperature and solvent choice; higher temperatures favor faster reaction but may increase side reactions like urea formation. Chlorinated aromatic solvents allow milder conditions and better control.

Side Reactions : Formation of amine hydrochlorides and ureas can reduce yield and complicate purification. Excess phosgene and solvent choice mitigate these issues.

Dimerization : Isocyanate groups can reversibly dimerize to uretidiones, particularly near ambient temperature. This influences storage and handling of the final product.

Chemical Reactions Analysis

Types of Reactions

BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- undergoes various chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and elastomers.

Common Reagents and Conditions

Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions to form urethanes and ureas.

Catalysts: Catalysts such as tertiary amines and organometallic compounds are often used to accelerate the reactions.

Major Products

The major products formed from these reactions include:

Polyurethanes: Used in the production of foams, elastomers, and coatings.

Ureas: Utilized in various industrial applications, including adhesives and sealants.

Scientific Research Applications

BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Research studies explore its potential use in the development of biomaterials and drug delivery systems.

Medicine: Investigations are ongoing into its use in medical devices and implants due to its biocompatibility.

Industry: It is widely used in the production of polyurethanes, which have applications in automotive, construction, and consumer goods industries.

Mechanism of Action

The mechanism of action of BENZENE,1,3-DIISOCYANATO-5-[(4-ISOCYANATOPHENYL)METHYL]-2-METHYL- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amine groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are typically catalyzed by tertiary amines or organometallic compounds.

Comparison with Similar Compounds

Structural and Reactivity Differences

The following table summarizes key structural and functional distinctions:

| Compound Name | CAS Number | Substituents/Backbone | Reactivity | Key Applications |

|---|---|---|---|---|

| 5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate | 94166-84-4 | Methyl (2-position), p-isocyanatobenzyl (5-position) | High | Specialty polymers, adhesives |

| 2,4-Toluene Diisocyanate (TDI) | 584-84-9 | Methyl (2-position), isocyanate (2,4-positions) | High | Flexible foams, elastomers |

| Methylene Diphenyl Diisocyanate (MDI) | 101-68-8 | Two phenyl groups linked by methylene bridge | Moderate | Rigid foams, construction materials |

| Hexamethylene Diisocyanate (HDI) | 822-06-0 | Aliphatic hexamethylene chain | Moderate | UV-resistant coatings |

| m-Phenylene Diisocyanate | 123-61-5 | Isocyanate groups at 1,3-positions on benzene | High | High-temperature resins |

Key Observations:

- Aromatic vs. Aliphatic Reactivity: The target compound and TDI/MDI are aromatic diisocyanates, exhibiting higher reactivity toward polyols compared to aliphatic HDI .

- Crosslinking Density: Unlike MDI, which forms rigid networks due to its symmetric structure, the asymmetrical substitution in this compound may yield polymers with tailored flexibility .

Research Findings and Industrial Relevance

- Polymer Synthesis: highlights that aromatic diisocyanates like the target compound are preferred for polyurethane binders in propellants due to their balance of reactivity and mechanical properties.

- Isomer Considerations: and note the existence of o- and p-isocyanatobenzyl isomers, which may differ in reactivity and polymer morphology. For instance, o-substituted isomers could exhibit lower thermal stability due to steric strain .

Biological Activity

5-(p-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is a compound belonging to the family of isocyanates, which are known for their reactivity and potential biological effects. Isocyanates are widely used in industrial applications, particularly in the production of foams, coatings, and elastomers. However, their biological activity raises concerns regarding toxicity and sensitization.

This compound features two isocyanate functional groups that contribute to its reactivity. Isocyanates can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological responses.

Biological Activity Overview

The biological activity of this compound can be characterized by its potential to cause respiratory sensitization, skin irritation, and other toxicological effects. The following sections summarize key findings from recent studies.

Toxicological Profile

- Acute Toxicity :

- Respiratory Sensitization :

- Skin Sensitization :

- Genotoxicity :

Occupational Exposure

A case-referent study conducted in manufacturing settings highlighted the relationship between isocyanate exposure and the development of occupational asthma. In one plant, cases attributed to toluene diisocyanate (TDI) showed higher time-weighted average exposures compared to referents, indicating a significant risk associated with exposure levels .

Long-Term Health Effects

Long-term exposure studies have shown that workers exposed to methylene diphenyl diisocyanate (MDI) experienced chronic respiratory issues such as asthma and pleuritis . These findings underscore the importance of monitoring and controlling isocyanate exposure in occupational settings.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various diisocyanates, including this compound:

| Compound | Acute Toxicity (LD50) | Skin Sensitization | Respiratory Sensitization | Genotoxicity |

|---|---|---|---|---|

| This compound | >2000 mg/kg | Yes | Yes | Equivocal |

| Methylene diphenyl diisocyanate (MDI) | >9400 mg/kg | Yes | Yes | Positive |

| Toluene diisocyanate (TDI) | >2000 mg/kg | Yes | Yes | Positive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.